For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sulfo-SMPB Sodium Salt
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfo-SMPB (Sulfosuccinimidyl 4-[p-maleimidophenyl]butyrate) sodium salt, a key reagent in bioconjugation and crosslinking chemistry. Detailed experimental protocols and workflow diagrams are included to facilitate its effective use in research and development.
Core Chemical Structure and Properties
Sulfo-SMPB is a water-soluble, non-cleavable, and membrane-impermeable heterobifunctional crosslinker.[1][2][3][4] It contains two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide.[1][4][5] The Sulfo-NHS ester targets primary amines (-NH₂) found on proteins and other molecules, while the maleimide group specifically reacts with sulfhydryl groups (-SH).[1][5] The addition of a sulfonate group to the NHS ring increases the reagent's water solubility compared to its analog, SMPB, and prevents it from passing through cell membranes, making it ideal for cell surface labeling.[1][4][5][6]
Data Presentation: Physicochemical Properties
The key quantitative properties of Sulfo-SMPB sodium salt are summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅N₂NaO₉S | [1][3][7] |
| Molecular Weight | 458.38 g/mol | [1][5] |
| CAS Number | 92921-26-1 | [3][8] |
| Spacer Arm Length | 11.6 Å | [5][9] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water up to ~10 mM | [1][5] |
| Reactive Groups | Sulfo-NHS Ester, Maleimide | [1][4] |
| Reactive Towards | Primary Amines (-NH₂), Sulfhydryls (-SH) | [1][4] |
| Storage | Store desiccated at -20°C | [1][5][10] |
Mechanism of Action and Reaction Chemistry
The utility of Sulfo-SMPB lies in its ability to covalently link two different molecules through a two-step reaction process. This heterobifunctional nature allows for controlled and specific conjugation, which is critical in applications like the development of antibody-drug conjugates (ADCs) and other complex biomolecules.[5][11][12]
-
Amine Reaction (Step 1): The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7.0-9.0 to form a stable amide bond.[1][5][13] This reaction is typically fast and efficient in aqueous buffers.[5]
-
Sulfhydryl Reaction (Step 2): The maleimide group reacts with sulfhydryl groups (e.g., from cysteine residues) at a pH range of 6.5-7.5 to form a stable thioether bond.[1][5][13] This reaction is highly specific for sulfhydryls within this pH range.[5]
Hydrolysis of both the NHS ester and the maleimide group are competing side reactions. The rate of NHS-ester hydrolysis increases with pH, while the maleimide group is more stable but can lose its specificity above pH 7.5.[4][5] Therefore, conjugation experiments are typically performed at a pH of 7.2-7.5.[1][5]
Data Presentation: Reaction Conditions
| Parameter | Amine Reaction (Sulfo-NHS Ester) | Sulfhydryl Reaction (Maleimide) |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 |
| Resulting Bond | Amide | Thioether |
| Key Considerations | Avoid amine-containing buffers (e.g., Tris, Glycine).[14][15] | Avoid sulfhydryl-containing reagents (e.g., DTT, 2-ME) until quenching. Molecules must have free, reduced sulfhydryls.[5][16] |
Visualization: Sulfo-SMPB Conjugation Pathway
The following diagram illustrates the two-step chemical reaction mechanism of Sulfo-SMPB.
Experimental Protocols
Successful conjugation with Sulfo-SMPB requires careful planning and execution. The following protocols provide detailed methodologies for common applications.
Protocol 1: Two-Step Protein-Protein Crosslinking
This is the most common application, where a protein with available amines is first activated with Sulfo-SMPB, and then conjugated to a second protein that has a free sulfhydryl group.[5]
A. Material Preparation:
-
Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is recommended.[5][16] Avoid buffers containing primary amines.[14] Adding 1-5 mM EDTA can help prevent disulfide bond formation by chelating divalent metals.[16]
-
Protein Solutions: Dissolve the amine-containing protein (Protein-NH₂) and the sulfhydryl-containing protein (Protein-SH) in the Conjugation Buffer at a known concentration (e.g., 0.1 mM or 1-5 mg/mL).[5][16]
-
Sulfo-SMPB Solution: Equilibrate the vial of Sulfo-SMPB to room temperature before opening to prevent moisture condensation.[5][14] Immediately before use, dissolve the required amount in water or a low-salt buffer to create a temporary stock solution (e.g., 10 mM).[5] Do not store reconstituted Sulfo-SMPB as it hydrolyzes in aqueous solution.[5][16]
B. Step 1: Maleimide-Activation of Protein-NH₂
-
Add a 10- to 50-fold molar excess of the freshly prepared Sulfo-SMPB stock solution to the Protein-NH₂ solution.[5] The optimal ratio must be determined empirically.[5][16]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[5][16]
C. Step 2: Removal of Excess Crosslinker
-
Immediately following incubation, remove non-reacted and hydrolyzed Sulfo-SMPB using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the Conjugation Buffer.[5]
-
Collect fractions and locate the protein, for example, by measuring absorbance at 280 nm.[5]
D. Step 3: Conjugation to Protein-SH
-
Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH solution.
-
Incubate this second reaction for 30 minutes at room temperature or 2 hours at 4°C.[5]
-
To stop the reaction before completion, add a sulfhydryl-containing compound like reduced cysteine or 2-mercaptoethanol to quench the maleimide groups.[5]
Protocol 2: Introduction of Sulfhydryl Groups to a Protein
If your target molecule lacks free sulfhydryl groups, they can be introduced by modifying primary amines using specific reagents.
-
Using Traut's Reagent (2-iminothiolane): React the protein with a 10- to 20-fold molar excess of Traut's Reagent in a buffer at pH 7-8 for 1 hour at room temperature. Traut's Reagent modifies primary amines, adding a free sulfhydryl group.[5]
-
Using SATA (N-succinimidyl S-acetylthioacetate): First, react the protein with SATA to add a protected sulfhydryl group. Then, deacetylate the modified protein using hydroxylamine to expose the free sulfhydryl.[5]
-
After modification, remove excess reagent using a desalting column. The newly sulfhydryl-modified protein is now ready for conjugation as described in Protocol 1, Step D.
Visualization: General Experimental Workflow
This diagram outlines the logical flow of a typical two-step crosslinking experiment.
Key Applications in Research and Drug Development
Sulfo-SMPB's defined spacer arm and reliable chemistry make it a valuable tool for several applications:
-
Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, Sulfo-SMPB can help identify or confirm protein-protein interactions within complexes.
-
Antibody-Enzyme Conjugates: It is frequently used to create conjugates for immunoassays like ELISA, where an enzyme is linked to an antibody for signal detection.[5][17]
-
Hapten-Carrier Conjugation: Small molecules (haptens) can be conjugated to larger carrier proteins (like KLH or BSA) using Sulfo-SMPB to generate an immune response for antibody production.[5]
-
Antibody-Drug Conjugates (ADCs): In ADC development, linkers with similar NHS-ester and maleimide functionalities are used to attach potent cytotoxic drugs to monoclonal antibodies.[12][18][19] This targets the drug specifically to cancer cells, reducing off-target toxicity.[12]
-
Surface Immobilization: Due to its membrane impermeability, Sulfo-SMPB can be used to link proteins or peptides to surfaces (e.g., beads, biosensors) for various applications, including affinity purification and diagnostics.[1][20][21]
References
- 1. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sulfo-SMPB sodium - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Sulfo-SMPB sodium | CAS#:92921-26-1 | Chemsrc [chemsrc.com]
- 4. cephamls.com [cephamls.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sulfo-SMPB (sodium) | C18H15N2NaO9S | CID 118855953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. Sulfo SMPB protein crosslinker heterobifunctional non cleavable from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 10. Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate) 50 mg | Buy Online [thermofisher.com]
- 11. microdetection.cn [microdetection.cn]
- 12. njbio.com [njbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. proteochem.com [proteochem.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. labmartgh.com [labmartgh.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Surface immobilization methods for aptamer diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
